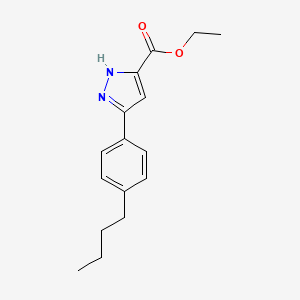
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate, 95%, is a chemical compound that has been studied for its potential applications in the fields of medicine, agriculture, and industry. It is a white, crystalline solid with a melting point of 135-136 °C and a boiling point of 282-283 °C. Its molecular formula is C16H20N2O2 and its molecular weight is 272.35 g/mol. Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole family of compounds and has a variety of uses in the laboratory and in industry.
Applications De Recherche Scientifique
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate has been studied for its potential applications in the fields of medicine, agriculture, and industry. In the medical field, it has been studied for its potential to reduce inflammation and for its anti-cancer properties. In the agricultural field, it has been studied for its potential to inhibit the growth of certain weeds and to increase crop yields. In the industrial field, it has been studied for its potential to be used as a corrosion inhibitor and a lubricant.
Mécanisme D'action
The exact mechanism of action of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and by binding to certain receptors in the body. It has also been suggested that it may act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. It has also been shown to inhibit the growth of certain weeds and to increase crop yields in agricultural studies. In addition, it has been shown to have a protective effect against oxidative stress in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate in laboratory experiments is its low toxicity. It has been shown to be relatively non-toxic in animal studies, making it a safe and effective compound for laboratory experimentation. However, it is important to note that ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is not yet approved for human use and its long-term effects are not yet known.
Orientations Futures
The potential applications of ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate are vast and the possibilities for future research are exciting. Future research could focus on further elucidating the biochemical and physiological effects of this compound and its potential for use in the medical field. Additionally, further research could be conducted to explore its potential for use in agriculture and industry. Finally, more research could be conducted to better understand the long-term effects of this compound and its potential for use in humans.
Méthodes De Synthèse
Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate can be synthesized by reacting 4-butylphenol with ethyl oxalyl chloride in the presence of a base. This reaction takes place in an organic solvent such as dichloromethane or toluene. The resulting ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate is a white solid that can be isolated by filtration and recrystallization.
Propriétés
IUPAC Name |
ethyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-5-6-12-7-9-13(10-8-12)14-11-15(18-17-14)16(19)20-4-2/h7-11H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHUWSVTFIADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

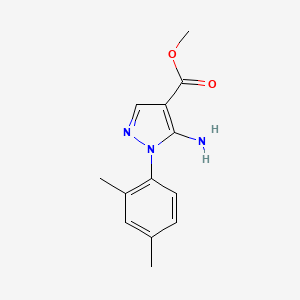
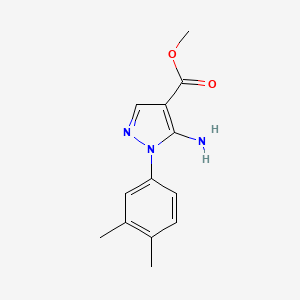
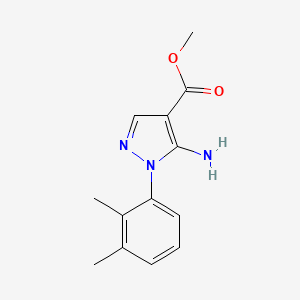


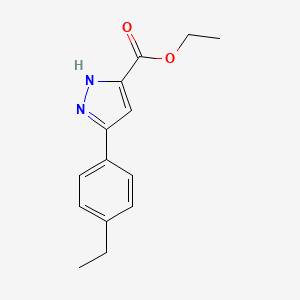
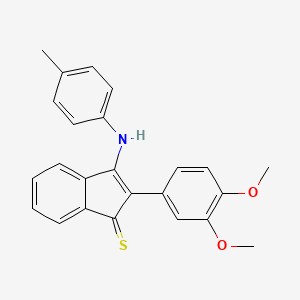



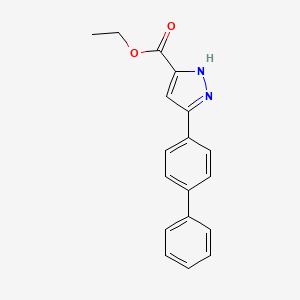

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)